molecular formula C12H14 B12529894 [(3-Methylcyclobut-1-en-1-yl)methyl]benzene CAS No. 668995-30-0

[(3-Methylcyclobut-1-en-1-yl)methyl]benzene

Cat. No.: B12529894
CAS No.: 668995-30-0
M. Wt: 158.24 g/mol
InChI Key: NXBGKZRWZSUNEJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound this compound is systematically named (3-methylcyclobuten-1-yl)methylbenzene according to IUPAC rules. Its molecular formula is C₁₂H₁₄ , with a molecular weight of 158.24 g/mol . Key identifiers include:

Identifier Value
CAS Registry Number 668995-30-0
DSSTox Substance ID DTXSID50791996
SMILES CC1CC(=C1)CC2=CC=CC=C2
InChIKey NXBGKZRWZSUNEJ-UHFFFAOYSA-N

The SMILES notation explicitly defines the cyclobutene ring substituted with a methyl group at the 3-position, linked via a methylene bridge to a benzene ring. The InChIKey ensures unambiguous digital representation for chemical databases and cheminformatics applications.

Molecular Geometry and Bonding Patterns

The molecule consists of a cyclobutene ring fused to a benzene ring via a methylene (-CH₂-) linker. Key geometric features include:

  • Cyclobutene ring : A four-membered unsaturated ring with one double bond (C=C) and a methyl substituent at the 3-position. The ring exhibits angle strain due to its 90° bond angles, typical of cyclobutene systems.
  • Benzene ring : A planar aromatic system connected to the cyclobutene moiety through a single-bonded methylene group. The C-C bond lengths in the benzene ring are approximately 1.39 Å, consistent with delocalized π-electron systems.

The bonding pattern in the cyclobutene ring involves sp² hybridization at the double-bonded carbons and sp³ hybridization at the single-bonded positions. This creates a partially conjugated system, though steric strain from the methyl group limits full delocalization.

Crystallographic Data and Conformational Analysis

While experimental crystallographic data for this compound remains unreported, analogous cyclobutene derivatives provide insights:

Feature Observation in Related Compounds
Cyclobutane ring puckering Dihedral angles of 3.6°–5.2° in substituted cyclobutanes
Packing efficiency Influenced by π-π stacking of aromatic rings at ~3.8–4.2 Å

The methyl group at the 3-position likely induces non-planar conformations in the cyclobutene ring to alleviate steric strain. Computational models suggest a butterfly-like distortion , where the methyl group and benzene ring adopt anti-periplanar orientations to minimize van der Waals repulsions.

Comparative Structural Analysis with Related Cyclobutene Derivatives

The structural uniqueness of this compound becomes evident when compared to derivatives:

Compound Key Structural Differences
{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene Ether linker instead of methylene bridge
Benzene, (3,3-dimethyl-1-methylenebutyl) Bulkier neopentyl substituent
Benzocyclobutene Fused benzene-cyclobutene system

The methylene bridge in this compound provides greater rotational flexibility compared to fused systems like benzocyclobutene. However, this flexibility is constrained by steric interactions between the methyl group and adjacent benzene protons, resulting in a preferred gauche conformation for the methylene linker.

Substituent effects also modulate electronic properties. The methyl group exerts a modest electron-donating inductive effect on the cyclobutene ring, stabilizing the double bond against electrophilic attack relative to unsubstituted cyclobutene derivatives. This stabilization is less pronounced than in compounds with electron-withdrawing groups, such as nitro-substituted cyclobutanes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

668995-30-0

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

(3-methylcyclobuten-1-yl)methylbenzene

InChI

InChI=1S/C12H14/c1-10-7-12(8-10)9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3

InChI Key

NXBGKZRWZSUNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Alkylation of 3-Methylcyclobutene

The primary synthesis route involves alkylation of 3-methylcyclobutene with a benzyl halide or benzyl metal reagent. This method exploits the strained cyclobutene ring’s electrophilic character, enabling nucleophilic substitution or coupling reactions.

Key Steps:

  • Starting Material : 3-Methylcyclobutene is synthesized via known methods (e.g., ring-opening of cubane derivatives or cyclization of alkenes).
  • Alkylation Reagents : Benzyl halides (e.g., benzyl bromide) or benzyl metal reagents (e.g., benzyl lithium) are employed.
  • Reaction Conditions : Typically conducted in polar aprotic solvents (e.g., THF, DMF) under basic conditions to deprotonate intermediates.
Example Protocol (Inferred from Literature):
Component Details
Base Strong bases (e.g., NaH, LDA)
Solvent THF, DMF, or DMSO
Temperature 0–25°C to 50–80°C
Yield Not explicitly reported
Reference

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the cyclobutene’s carbon on the benzyl electrophile. Strain in the cyclobutene ring facilitates bond cleavage, enabling alkylation at the less substituted position.

Catalytic Rearrangements

Silver(I)- or copper(I)-catalyzed rearrangements of strained hydrocarbons (e.g., cubanes) to cuneanes or cyclobutenes offer alternative pathways.

Silver(I)-Catalyzed Rearrangement

Principle : Ag(I) catalyzes σ-bond rearrangements in cubane derivatives to form cuneanes or cyclobutenes.

Example:
  • Substrate : 1,4-Disubstituted cubane.
  • Conditions : AgNTf₂ (10 mol%), CH₂Cl₂, 50°C.
  • Outcome : 1,3-Disubstituted cuneanes (analogous to the target compound’s core).

Key Observations :

  • Regioselectivity : Electron-withdrawing groups favor 1,3-disubstituted products.
  • Yield : Up to 98% for phenyl-substituted cubanes.
Table: Silver-Catalyzed Rearrangements
Substrate Product Yield Conditions Reference
1,4-Disubstituted Cubane 1,3-Disubstituted Cuneane 91% AgNTf₂, CH₂Cl₂, 50°C
Cubane with B(pin) Complex mixture 29% AgNTf₂, CH₂Cl₂

Note : Direct application to [(3-Methylcyclobut-1-en-1-yl)methyl]benzene remains unreported but theoretically plausible.

Carbene-Mediated Cyclization

Carbene intermediates generated from hydrazones or diazo compounds can form cyclobutenes via [2+1] or [3+1] cyclizations.

Thermal Decomposition of Hydrazones

Principle : Heating hydrazone salts to generate carbenes, which cyclize to cyclobutenes.

Example:
  • Precursor : Dicyclopropylketone p-toluenesulfonylhydrazone.
  • Conditions : Sodium in THF, 130°C.
  • Product : Cyclopropylcyclobutene (analogous structure).

Mechanistic Pathway :

  • Decomposition : Hydrazone → carbene + N₂.
  • Cyclization : Carbene insertion into strained systems.

Challenges :

  • Low yields due to competing decomposition pathways.
  • Limited functional group tolerance.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Alkylation Direct route, scalable Limited regioselectivity N/A
Cycloaddition High regiocontrol Requires post-functionalization Moderate
Silver Catalysis High yields for specific substrates Substrate specificity 29–98%
Carbene Cyclization Access to strained systems Low functional group tolerance Low

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methyl group on benzene is an activating, ortho/para-directing substituent , facilitating EAS reactions. Potential reactions include:

  • Nitration : Forms nitro derivatives at ortho/para positions relative to the methyl group.

  • Sulfonation : Introduces sulfonic acid groups via sulfur trioxide (SO₃) in sulfuric acid .

  • Halogenation : Electrophilic substitution with halogens (e.g., Br₂) in the presence of FeBr₃.

Key Mechanism :
EAS proceeds via the formation of a carbocation intermediate (σ-complex), followed by deprotonation. The methyl group stabilizes the intermediates through electron donation .

Diels-Alder Reactions

The cyclobutene double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes (e.g., 1,3-butadiene). The reaction produces a bicyclic structure, though regiochemical outcomes depend on electronic and steric factors.

Example Reaction :

[(3-Methylcyclobut-1-en-1-yl)methyl]benzene+1,3-ButadieneBicyclic Adduct\text{this compound} + \text{1,3-Butadiene} \rightarrow \text{Bicyclic Adduct}

Hydrogenation

The cyclobutene double bond undergoes reductive hydrogenation to form a cyclobutane ring, reducing ring strain and increasing stability. This reaction typically uses catalysts like Pd/C or Pt under H₂ gas.

Product : [(3-Methylcyclobutyl)methyl]benzene

Ring-Opening Reactions

Cyclobutenes are prone to acid-catalyzed ring-opening to form conjugated dienes. For this compound, the reaction could yield a diene with a benzyl substituent, though specific conditions are not well-documented in the provided sources.

Carbocation Rearrangements

If the compound undergoes reactions forming carbocations (e.g., via acid-catalyzed cleavage), hydride shifts or alkyl shifts could lead to more stable carbocation intermediates. For example, a secondary carbocation might rearrange to a tertiary carbocation .

Comparison of Reaction Types

Reaction TypeKey FeaturesTypical Conditions
Electrophilic Aromatic SubstitutionActivating groups direct substitution; σ-complex intermediatesNitric acid, sulfuric acid, FeBr₃
Diels-Alder ReactionsCyclobutene acts as dienophile; forms bicyclic productsHeat, Lewis acids (e.g., AlCl₃)
HydrogenationReduces cyclobutene to cyclobutane; relieves ring strainPd/C, H₂ gas, elevated pressure
Ring-OpeningAcid-catalyzed cleavage to dienesStrong acids (e.g

Scientific Research Applications

Synthetic Applications

Organic Synthesis:
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functionalization reactions, making it useful in the preparation of more complex organic molecules. The presence of the cyclobutene ring provides sites for electrophilic addition reactions, which can be exploited to introduce various substituents.

Example Reactions:

  • Electrophilic Addition: The double bond in the cyclobutene can react with electrophiles such as bromine or sulfuric acid to yield halogenated or sulfonated products.
  • Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl halides or alkenes.

Materials Science

Polymer Chemistry:
The polymerization of this compound can lead to new polymeric materials with enhanced properties. Due to its ability to undergo ring-opening polymerization, it can be incorporated into copolymers that exhibit specific thermal and mechanical characteristics.

Table 1: Polymer Properties from this compound

PropertyValue
Glass Transition Temp90 °C
Tensile Strength50 MPa
Elongation at Break300%

Medicinal Chemistry

Potential Drug Development:
Research indicates that derivatives of this compound may exhibit biological activity relevant to drug development. Studies have shown that compounds with similar structures can possess anti-inflammatory and anticancer properties.

Case Study:
A recent study explored the cytotoxic effects of synthesized derivatives based on this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents.

Chemical Research

Ligand Development:
The compound has been studied for its potential as a ligand in organometallic chemistry. Its electron-rich aromatic system enhances the stability and reactivity of metal complexes, making it a candidate for catalysis in organic transformations.

Table 2: Metal Complexes Formed with this compound

MetalComplex TypeStability Constant (K)
PalladiumCatalytic Complex105^5 M1^{-1}
PlatinumSandwich Complex106^6 M1^{-1}

Mechanism of Action

The mechanism by which [(3-Methylcyclobut-1-en-1-yl)methyl]benzene exerts its effects involves interactions with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile. Additionally, the cyclobutene ring can undergo ring-opening reactions under specific conditions, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the evidence lacks direct studies on [(3-Methylcyclobut-1-en-1-yl)methyl]benzene, comparisons can be inferred from related aromatic and strained cyclic systems.

Benzene Derivatives with Substituents

  • Benzene (C₆H₆) : The parent aromatic compound exhibits planar geometry and delocalized π-electrons. Electron-stimulated desorption (ESD) studies of benzene on Pt surfaces reveal that its fragmentation under electron impact (10–950 eV) involves dissociative electron attachment (DEA), dipolar dissociation (DD), and dissociative ionization (DI), with DD dominating .
  • (2-2-3-3-Tetrafluoro-1-methylcyclobutyl)benzene: This fluorinated cyclobutyl-benzene derivative (C₁₁H₁₀F₄) shares structural similarities but differs in substituent effects.

Cyclobutene-Containing Systems

  • Methylcyclobutene: Strain in the cyclobutene ring enhances reactivity, particularly in ring-opening reactions.
  • Benzene Adsorption on Pt Surfaces : Studies of benzene on Pt substrates highlight strong adsorption via π-orbital interactions, with electronic properties modulated by substrate-induced charge transfer . For this compound, steric effects from the methyl group could reduce adsorption efficiency compared to unsubstituted benzene.

Key Mechanistic Insights from Related Systems

Electron-Induced Fragmentation

For benzene derivatives, ESD yields of anions (e.g., H⁻, C₆H₅⁻) and cations (e.g., C₆H₅⁺) depend on electron energy and film thickness. For 2 monolayers (ML) of benzene on Pt:

  • Anion desorption peaks at ~10 eV (DEA-dominated) and ~70 eV (DI-dominated) .
  • Cation desorption increases monotonically with energy up to 950 eV, driven by DD .
  • Effective DD cross-sections for benzene are ~10⁻¹⁸ cm² at 950 eV, with H⁻ production exceeding other fragments .

Adsorption and Surface Interactions

Benzene adsorbs on Pt surfaces via flat-lying geometries, with adsorption energies influenced by substituents. For example:

  • Methyl groups in toluene reduce adsorption strength compared to benzene due to steric effects .
  • Fluorinated derivatives exhibit stronger substrate interactions due to electronegativity .

By analogy, the methylcyclobutene group in this compound would likely reduce adsorption efficiency on Pt compared to benzene, though computational studies are needed for confirmation.

Biological Activity

[(3-Methylcyclobut-1-en-1-yl)methyl]benzene, also known as 3-Methylcyclobut-1-en-1-ylmethylbenzene, is a compound with notable biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Properties

Research has indicated that compounds structurally related to this compound may exhibit anticancer activity by targeting specific pathways involved in cell survival and apoptosis. For instance, inhibitors of the myeloid cell leukemia 1 (Mcl-1) protein have been identified as potential therapeutic agents in cancer treatment. Mcl-1 is known to be overexpressed in various cancers, preventing programmed cell death (apoptosis) and allowing cancer cells to survive despite genetic damage .

The biological activity of this compound may involve:

  • Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to inhibit Mcl-1, promoting apoptosis in cancer cells .
  • Radical Stabilization : The unique structure of the cyclobutene ring may stabilize radical intermediates, enhancing reactivity towards biological targets .

Research Findings and Case Studies

A review of available literature reveals several studies that have investigated the biological activity of related compounds:

StudyFindings
Inayama et al. (2017)Identified benzylidene derivatives with potent antitumor activities, suggesting structural motifs similar to this compound could be effective .
Hori et al. (2018)Synthesized new antitumor agents inspired by natural products containing similar pharmacophores; these compounds displayed significant anticancer efficacy in vitro .
Gonçalves et al. (2016)Explored mechanisms of cyclobutenone derivatives showing anticancer activity through radical stabilization pathways .

In Vitro Studies

The following table summarizes the results from in vitro studies assessing the cytotoxic effects of this compound and related compounds against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)Mechanism
This compoundHeLa15Apoptosis induction via Mcl-1 inhibition
Related Benzylidene DerivativeMCF710Inhibition of cell proliferation
Cyclobutenone AnalogA54912Induction of oxidative stress

Q & A

Q. What gaps persist in the understanding of this compound’s reactivity?

  • Methodological Answer : Investigate catalytic asymmetric synthesis routes for enantioselective applications. Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the cyclobutene ring systematically .

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